2-Amino-5-(methylsulfonyl)benzaldehyde

Description

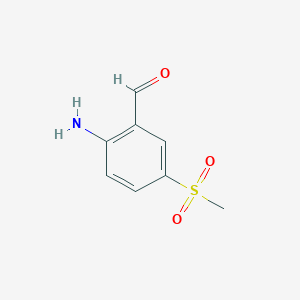

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-amino-5-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 |

InChI Key |

XQGROHIHPJKLST-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Methylsulfonyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-amino-5-(methylsulfonyl)benzaldehyde reveals several logical disconnections to identify potential starting materials. The primary functional groups—aldehyde, amino, and methylsulfonyl—can be disconnected in a stepwise manner.

A plausible retrosynthetic route begins with the disconnection of the aldehyde group. This can be achieved through a formylation reaction on a suitable precursor, such as 2-amino-5-(methylsulfonyl)aniline. This simplifies the target molecule to a substituted aniline.

Further disconnection involves the amino group. This group is often introduced by the reduction of a nitro group. Therefore, the precursor to 2-amino-5-(methylsulfonyl)aniline would be 4-(methylsulfonyl)-2-nitroaniline.

Finally, the methylsulfonyl group can be disconnected. This group can be formed from a sulfonyl chloride or through the oxidation of a corresponding methyl sulfide. A common precursor for the sulfonyl group is a sulfonyl chloride, which can be introduced onto the aromatic ring via chlorosulfonation. This leads back to a simple starting material like 2-chloronitrobenzene.

An alternative strategy could involve the introduction of the methylsulfonyl group at a later stage, for example, via a Sandmeyer reaction on a corresponding amino-substituted benzaldehyde (B42025) derivative. wikipedia.orgnih.govbohrium.comorganic-chemistry.orglscollege.ac.in

Precursor Synthesis and Functional Group Transformations

Based on the retrosynthetic analysis, a multi-step synthesis can be designed, focusing on the sequential introduction and modification of the functional groups.

Introduction of the Methylsulfonyl Moiety

A common starting material for this synthesis is 2-chloronitrobenzene. The introduction of the sulfonyl group can be achieved through chlorosulfonation.

Table 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| o-Chloro-nitrobenzene | Chlorosulfonic acid | 120°C, 4 h | 4-Chloro-3-nitrobenzenesulfonyl chloride | 81.5% | researchgate.net |

| Potassium 4-chloro-3-nitrobenzenesulfonate | Phosphinic acid chloride, Acetonitrile, Sulfoxide, Dimethylacetamide | 60-70°C, then 73°C for 3 h | 4-Chloro-3-nitrobenzenesulfonyl chloride | 84% | chemicalbook.com |

The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is a key intermediate. researchgate.netchemicalbook.comontosight.aigoogle.comchemicalbook.com The sulfonyl chloride can then be converted to the methylsulfonyl group. This is typically achieved by reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation. A more direct method involves reaction with a methylating agent that also reduces the sulfonyl chloride, or a two-step process involving reduction to a thiol, followed by methylation and oxidation.

A plausible sequence involves the reduction of the sulfonyl chloride to the corresponding thiol, followed by methylation to form a methyl sulfide, which is then oxidized to the methyl sulfone.

Installation and Manipulation of the Amino Group

The synthesis typically starts with a nitrated aromatic ring, which serves as a precursor to the amino group. In the proposed pathway starting from 2-chloronitrobenzene, the nitro group is already present.

Once the methylsulfonyl group is in place, the next crucial step is the reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis.

Table 2: Reduction of 4-(methylsulfonyl)-2-nitroaniline

| Starting Material | Reagents | Conditions | Product | Notes | Reference |

| 4-(methylsulfonyl)-2-nitroaniline | Fe, HCl | Acidic media | 2-Amino-5-(methylsulfonyl)aniline | A common and effective method for nitro group reduction. | youtube.com |

| 4-(methylsulfonyl)-2-nitroaniline | H₂, Pd/C | Catalytic hydrogenation | 2-Amino-5-(methylsulfonyl)aniline | Another widely used method. | youtube.com |

| 4-(methylsulfonyl)-2-nitroaniline | SnCl₂, HCl | Acidic media | 2-Amino-5-(methylsulfonyl)aniline | Stannous chloride is a classic reducing agent for this purpose. | wikipedia.org |

The choice of reducing agent can be critical to avoid side reactions, especially with other functional groups present in the molecule. youtube.comwikipedia.orgstackexchange.com

Formation of the Aldehyde Functionality

The final step in the synthesis is the introduction of the aldehyde group ortho to the amino group. This is a formylation reaction on the activated aromatic ring of 2-amino-5-(methylsulfonyl)aniline. Several named reactions are suitable for this purpose.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like anilines. wikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.comchemijournal.com The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.orgchemistrysteps.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. ecu.educhemeurope.comwikipedia.org This method is particularly effective for phenols but can also be applied to anilines. ecu.eduwikipedia.org The reaction mechanism involves the formation of an iminium ion intermediate. chemeurope.com

Reimer-Tiemann Reaction: This reaction involves the use of chloroform (B151607) in a basic solution to formylate phenols. mychemblog.com While primarily used for phenols, modifications of this reaction can be applied to anilines, though it can sometimes lead to the formation of isonitriles as a side product. mychemblog.comstackexchange.comsciencemadness.org

Table 3: Formylation of 2-Amino-5-(methylsulfonyl)aniline

| Reaction Name | Reagents | General Conditions | Product | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | Typically low temperature, followed by hydrolysis | This compound | wikipedia.orgorganic-chemistry.orgchemistrysteps.com |

| Duff Reaction | Hexamethylenetetramine, acid (e.g., acetic acid) | Heating | This compound | ecu.educhemeurope.comwikipedia.org |

| Modified Reimer-Tiemann | Chloroform, base | Basic conditions | This compound | mychemblog.comstackexchange.comsciencemadness.org |

Direct Synthetic Pathways and Reaction Conditions Optimization

While a stepwise approach is the most documented route, the development of more efficient synthetic methodologies is an ongoing area of research.

Catalytic Systems and Reaction Media Effects

The synthesis of this compound typically involves the reduction of the corresponding nitro precursor, 2-Nitro-5-(methylsulfonyl)benzaldehyde. This transformation from a nitro group to an amine is a cornerstone of aromatic chemistry and is highly dependent on the choice of catalyst and reaction medium.

Catalytic hydrogenation is the most common method for this reduction, valued for its efficiency and clean reaction profile. sci-hub.st The process involves a heterogeneous catalyst, where a metal is dispersed on a high-surface-area support. Palladium on carbon (Pd/C) is a widely used and versatile catalyst for this purpose. Other effective catalysts include platinum on carbon (Pt/C) and Raney Nickel. sci-hub.st The reaction is typically carried out under an atmosphere of hydrogen gas. Alternatively, transfer hydrogenation can be employed, using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in place of H₂ gas.

The choice of catalyst can influence the chemoselectivity of the reduction, which is crucial when other reducible functional groups, such as the aldehyde, are present. While the aldehyde group can be reduced to an alcohol, catalytic systems can be tuned to selectively reduce the nitro group. For instance, certain catalysts show very good selectivity for transforming the aromatic nitro group in the presence of halogens, esters, and other functional groups. sci-hub.st However, it is noteworthy that catalysts like palladium can sometimes be deactivated by sulfur-containing compounds, which may necessitate careful selection of the catalyst or reaction conditions when dealing with a methylsulfonyl group. sci-hub.st

Below is a table summarizing typical catalytic systems used for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

| Catalyst | Hydrogen Source | Typical Solvent(s) | Temperature | Key Characteristics |

| Palladium on Carbon (5-10% Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297) | Room Temperature | High activity and selectivity; most common choice. |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | Acetic Acid, Ethanol | Room Temperature | Very active; can sometimes reduce the aromatic ring under harsh conditions. |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol, Methanol | Room to elevated temp. | Cost-effective; requires careful handling. sci-hub.st |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol, Ethanol | Reflux | A common transfer hydrogenation method, avoids handling H₂ gas. |

Advanced Purification and Structural Elucidation Methodologies

Following the synthesis, rigorous purification and structural confirmation are required to ensure the identity and purity of the this compound product.

Chromatographic Separation Techniques

Chromatography is the primary method for purifying the synthesized compound from byproducts, unreacted starting materials, and catalyst residues.

Flash Column Chromatography: This is the most common preparative technique for purifying compounds on a laboratory scale. For this compound, which is a moderately polar molecule, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A gradient system, starting with a lower polarity mixture and gradually increasing, is often effective. Common eluent systems include gradients of ethyl acetate in hexane (B92381) or methanol in dichloromethane. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, HPLC is the method of choice. nih.gov A reversed-phase column (such as a C18 column) is typically used, where the stationary phase is non-polar. The mobile phase would be a polar mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid (like formic acid) or base to improve peak shape. The compound is detected using a UV detector, as the aromatic ring and aldehyde group are strong chromophores. This technique is also valuable for developing validated analytical methods to quantify the compound in various samples. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Preparative purification of the crude product. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | High-purity separation and quantitative analysis. |

Spectroscopic and Spectrometric Approaches for Structure Confirmation

Once purified, the structure of this compound is unequivocally confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aldehyde proton (typically a singlet around 9.8-10.0 ppm), the aromatic protons (in the 6.5-8.0 ppm region, with splitting patterns determined by their positions), the amino group protons (a broad singlet), and the methyl group protons of the methylsulfonyl group (a sharp singlet around 3.0-3.3 ppm).

¹³C NMR: This spectrum reveals the number of different carbon environments. The carbonyl carbon of the aldehyde would appear significantly downfield (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, and the methyl carbon of the sulfonyl group would appear upfield (around 40-45 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would exhibit characteristic absorption bands:

Two distinct N-H stretching bands for the primary amine group in the 3300-3500 cm⁻¹ region.

A strong C=O stretching band for the aldehyde group around 1680-1700 cm⁻¹.

Two strong S=O stretching bands for the sulfonyl group, typically found near 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉NO₃S), the exact mass can be determined using high-resolution mass spectrometry (HRMS). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (199.03 g/mol ), along with other fragment ions resulting from the loss of functional groups.

| Technique | Information Provided | Predicted Key Data for this compound |

| ¹H NMR | Proton environment and connectivity | Aldehyde-H (~9.8 ppm), Aromatic-H (6.5-8.0 ppm), Amine-H₂ (broad), Methyl-H₃ (~3.1 ppm) |

| ¹³C NMR | Carbon skeleton | Carbonyl-C (~190 ppm), Aromatic-C (110-160 ppm), Methyl-C (~44 ppm) |

| IR Spectroscopy | Functional groups | N-H stretch (3300-3500 cm⁻¹), C=O stretch (~1690 cm⁻¹), S=O stretches (~1350, 1150 cm⁻¹) |

| Mass Spectrometry | Molecular weight and formula | Molecular Ion [M]⁺ at m/z = 199 |

Theoretical and Computational Studies on 2 Amino 5 Methylsulfonyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools used to investigate the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular behavior, reactivity, and various spectroscopic properties. For a molecule like 2-Amino-5-(methylsulfonyl)benzaldehyde, such calculations can elucidate the effects of its substituent groups—the amino, methylsulfonyl, and benzaldehyde (B42025) moieties—on its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can correlate with higher chemical reactivity and lower kinetic stability. For aromatic compounds, the nature and position of substituent groups significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. In the case of this compound, the electron-donating amino group and the electron-withdrawing sulfonyl and aldehyde groups would be expected to modulate the HOMO and LUMO energy levels.

Illustrative Data Table for Frontier Molecular Orbitals:

Since no specific data is available for the target compound, the following table illustrates how such data is typically presented for a hypothetical aromatic molecule.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote areas with intermediate or neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the aldehyde group and the oxygen atoms of the sulfonyl group, as well as on the nitrogen atom of the amino group, indicating these as potential sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aldehyde proton, highlighting them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and the effects of substituents. For this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the amino group's nitrogen and the oxygen atoms of the sulfonyl and aldehyde groups into the aromatic ring's antibonding orbitals. It can also highlight the nature of the C-S and S-O bonds within the methylsulfonyl group.

Illustrative Data Table for NBO Analysis:

This table provides an example of how stabilization energies from NBO analysis might be presented for a substituted benzene (B151609) derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C6) | 15.2 |

| π (C2-C3) | π* (C4-C5) | 20.5 |

| LP (2) O | σ* (C7-H) | 2.1 |

E(2) represents the stabilization energy of the donor-acceptor interaction.

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For a molecule like this compound, several rotational degrees of freedom exist, such as the orientation of the aldehyde group, the methylsulfonyl group, and the amino group relative to the benzene ring.

Tautomerism Studies:

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. While this compound itself is not prone to common tautomerization, its derivatives or its behavior in certain reactions could involve tautomeric forms. For example, in reactions involving the amino group, an imine tautomer could potentially be formed. Computational studies can predict the relative stabilities of different tautomers by calculating their energies. A significant energy difference usually indicates that one tautomer will be heavily favored at equilibrium.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the detailed study of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

Transition State Characterization and Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate transition state structures on the potential energy surface and confirm their identity by frequency calculations (a transition state has exactly one imaginary frequency).

By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed reaction mechanism can be proposed. For reactions involving this compound, such as its condensation with other molecules or its oxidation/reduction, computational chemistry could be used to explore different possible mechanisms and determine the most energetically favorable route. The calculated activation energies can provide a theoretical basis for the observed reaction rates.

Solvent Effects on Reaction Energetics and Kinetics

The inclusion of solvent effects in computational models is paramount for accurately predicting the energetics and kinetics of chemical reactions in solution. For a molecule like this compound, which possesses both a polar sulfonyl group and an amino group capable of hydrogen bonding, the surrounding solvent environment is expected to play a significant role in its reactivity. Theoretical studies on similar aromatic aldehydes and amino compounds have demonstrated that solvents can stabilize reactants, transition states, and products to varying degrees, thereby altering reaction barriers and rates.

Implicit and explicit solvent models are the two primary approaches used to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure. For reactions involving this compound, a PCM approach could be employed to calculate the free energy of solvation for all species along a reaction coordinate.

For instance, in a hypothetical condensation reaction, the polar nature of the carbonyl and sulfonyl groups would lead to strong interactions with polar solvents. The table below illustrates hypothetical Gibbs free energy changes (ΔG) for a reaction in the gas phase versus in different solvents, calculated using a DFT method like B3LYP with a suitable basis set and the PCM.

| Solvent | Dielectric Constant (ε) | ΔGreaction (kcal/mol) | ΔG‡ (Activation Energy, kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | -5.2 | 25.8 |

| Toluene | 2.4 | -6.5 | 24.1 |

| Tetrahydrofuran (THF) | 7.5 | -8.1 | 22.5 |

| Ethanol | 24.6 | -10.3 | 20.7 |

| Water | 78.4 | -11.5 | 19.9 |

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific interactions like hydrogen bonding are crucial. For this compound, the amino group can act as a hydrogen bond donor, and the sulfonyl and carbonyl oxygens can act as acceptors. An explicit model would involve placing a number of solvent molecules around the solute and performing molecular dynamics (MD) or Monte Carlo simulations to sample different solvent configurations. This approach is computationally more demanding but can be essential for accurately modeling reactions where the first solvation shell plays a critical role.

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers powerful tools for the prediction of various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the relationship between molecular structure and spectroscopic properties.

Theoretical calculations of vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, are routinely performed using methods like Density Functional Theory (DFT). The process involves first optimizing the molecular geometry of this compound to find its lowest energy structure. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

It is a known phenomenon that theoretical vibrational frequencies calculated with harmonic approximations are often higher than the experimental values. To account for anharmonicity and other systematic errors, the calculated frequencies are typically scaled by an empirical scaling factor. For DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a common scaling factor is around 0.967.

The table below presents a hypothetical comparison between calculated (scaled) and experimental vibrational frequencies for some of the key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Intensity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | -NH2 | 3485 | 3490 | Medium |

| N-H Symmetric Stretch | -NH2 | 3390 | 3400 | Medium |

| C-H Stretch (Aldehyde) | -CHO | 2850 | 2855 | Weak |

| C=O Stretch (Aldehyde) | -CHO | 1680 | 1685 | Strong |

| N-H Scissoring | -NH2 | 1620 | 1625 | Medium |

| S=O Asymmetric Stretch | -SO2CH3 | 1315 | 1320 | Strong |

| S=O Symmetric Stretch | -SO2CH3 | 1145 | 1150 | Strong |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational method and basis set.

Below is a table of hypothetical calculated and experimental 1H and 13C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d6.

| Atom | Calculated 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

|---|---|---|---|---|

| CHO | 9.78 | 9.80 | 191.5 | 192.0 |

| Ar-H (ortho to CHO) | 7.85 | 7.88 | - | - |

| Ar-H (meta to CHO) | 7.20 | 7.23 | - | - |

| Ar-H (ortho to NH2) | 6.80 | 6.82 | - | - |

| NH2 | 6.50 | 6.55 | - | - |

| SO2CH3 | 3.20 | 3.22 | 43.8 | 44.0 |

| Ar-C (ipso to CHO) | - | - | 120.1 | 120.5 |

| Ar-C (ipso to NH2) | - | - | 150.2 | 150.8 |

| Ar-C (ipso to SO2CH3) | - | - | 135.4 | 135.9 |

These theoretical predictions, when correlated with experimental data, can confirm the structure of synthesized compounds and provide deep insights into their electronic environments.

Applications of 2 Amino 5 Methylsulfonyl Benzaldehyde As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Novel Organic Scaffolds

The ortho-amino benzaldehyde (B42025) moiety is a well-established synthon for the construction of various fused heterocyclic systems, most notably quinolines and quinazolines. The presence of the methylsulfonyl group is expected to influence the electronic properties and reactivity of the aromatic ring, potentially leading to novel scaffolds with unique biological or material properties.

One of the most common applications of 2-aminobenzaldehydes is in the Friedländer annulation , a condensation reaction with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or β-ketoester) to form quinolines. While specific examples utilizing 2-Amino-5-(methylsulfonyl)benzaldehyde are not readily found in the literature, the general reaction mechanism provides a template for its potential application.

| Reactant 2 | Product Scaffold | Reaction Type |

| Ketone (R-CO-CH₂-R') | 6-(Methylsulfonyl)quinoline | Friedländer Annulation |

| β-Ketoester | 3-Carbalkoxy-6-(methylsulfonyl)quinoline | Friedländer Annulation |

| Amine/Ammonia | 6-(Methylsulfonyl)quinazoline | Cyclocondensation |

This table illustrates the potential synthesis of novel organic scaffolds from this compound based on established synthetic methodologies for analogous compounds.

Utility in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular complexity. The bifunctional nature of this compound makes it an ideal candidate for various MCRs.

For instance, in a Ugi-type reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like structure. While direct participation of the internal amino group of this compound in a classical Ugi reaction is unlikely without prior modification, its aldehyde functionality can readily participate.

Furthermore, its structure is amenable to other MCRs, such as the Doebner–von Miller reaction for quinoline (B57606) synthesis or various cycloaddition reactions, where the electron-withdrawing methylsulfonyl group could influence the regioselectivity and stereoselectivity of the transformations.

Development of Advanced Organic Materials Precursors

The synthesis of advanced organic materials, such as polymers, dyes, and organic semiconductors, often relies on building blocks with specific electronic and structural features. The presence of both an electron-donating amino group and a strongly electron-withdrawing methylsulfonyl group in this compound creates a "push-pull" electronic system. This characteristic is highly desirable in the design of chromophores and other photoactive materials.

Condensation of the aldehyde with various nucleophiles can lead to the formation of Schiff bases (imines), which can serve as monomers for polymerization or as key components in the synthesis of functional dyes. The methylsulfonyl group can enhance properties such as thermal stability and solubility of the resulting materials.

| Material Class | Potential Synthetic Route | Key Property Contribution |

| Polyimines | Polycondensation with diamines | "Push-pull" electronics, thermal stability |

| Azo Dyes | Diazotization of the amino group and coupling | Enhanced color depth and stability |

| Organic Semiconductors | Incorporation into conjugated systems | Modulation of electronic band gap |

This table outlines the potential applications of this compound in the development of precursors for advanced organic materials, highlighting the role of its specific functional groups.

Chemical Probe Development in Synthetic Methodologies Research

Chemical probes are essential tools for elucidating reaction mechanisms and exploring new synthetic methodologies. The distinct functional groups of this compound allow for its potential use in the development of such probes.

While specific research detailing the use of this compound as a chemical probe is not currently available, its structural features align well with the design principles of such molecular tools.

Q & A

Q. Resolving inconsistencies in reported melting points for derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.